molecular formula C34H58O5 B101018 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate CAS No. 15484-00-1

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate

Cat. No. B101018
CAS RN: 15484-00-1
M. Wt: 546.8 g/mol
InChI Key: SPLKPGBQKGWBGV-DYQRUOQXSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Crystal Structures and Molecular Conformations

Research has explored the crystal structures and molecular conformations of compounds structurally similar to the specified chemical. For example, the study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate revealed insights into the conformation about C=C bonds and linear supramolecular chains in crystals (Ketuly et al., 2010). Another study on 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate discussed ring conformations in steroids and their intermolecular interactions (Zhou et al., 2015).

Medicinal and Pharmacological Properties

Studies have also investigated the potential medicinal properties of structurally related compounds. For instance, research into 17βH-Periplogenin isolated from the root bark of Periploca sepium Bunge, a traditional Chinese medicine, revealed specific molecular conformations and potential medicinal applications (Zhang et al., 2012).

Anti-Microbial and Anti-Cancer Applications

The antimicrobial and anticancer properties of similar compounds have been a focus of research. A study on androsterone derivatives demonstrated their potential as inhibitors of androgen biosynthesis, which could have implications for treating certain cancers (Djigoué et al., 2012). Additionally, the exploration of triorganotin(IV) derivatives of sodium deoxycholate for antimicrobial and antitumor activities provides insights into the therapeutic potential of these compounds (Shaheen et al., 2014).

Synthesis and Structural Elucidation

Research on the synthesis and structural elucidation of similar compounds has been conducted. For instance, a study on the synthesis of liver X receptor agonists from hydeoxycholic acid highlights the process of synthesizing and evaluating steroidal compounds for potential medical applications (Ching, 2013).

Molecular Interactions and Properties

The examination of molecular interactions and properties of these compounds is crucial in understanding their potential applications. A study on prednisolone acetate explored its crystal structure and electrostatic properties using a transferred multipolar atom model, providing valuable insights for pharmaceutical applications (Shahid et al., 2017).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to refer to scientific literature and databases. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.


properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLKPGBQKGWBGV-DYQRUOQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate

CAS RN

15484-00-1
Record name Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15484-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Reactant of Route 2
Reactant of Route 2
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Reactant of Route 6
Reactant of Route 6
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate

Citations

For This Compound
27
Citations
TG Albuquerque, MBPP Oliveira, A Sanches-Silva… - Food Chemistry, 2016 - Elsevier
Analytical methods for cholesterol evaluation in foods are crucial since this compound was closely related with cardiovascular disease. In the present study, two chromatographic …
Number of citations: 76 www.sciencedirect.com
JM Yu, YJ Li, LY Qiu, Y Jin - European Polymer Journal, 2008 - Elsevier
Cholesterol-modified glycol chitosan (CHGC) conjugate was synthesized and characterized by FTIR and 1 H NMR. The degree of substitution (DS) was 6.7 cholesterol groups per 100 …
Number of citations: 102 www.sciencedirect.com
B Acharya, A Behera, PK Sahu, F Dilnawaz… - Journal of Ethnic …, 2023 - Springer
Bamboo shoots are a unique and versatile ingredient that has been a part of traditional cuisine and medicine in India for centuries. This review article provides an overview of the …
Number of citations: 5 link.springer.com
XJ Huang, J Wang, A Muhammad, HY Tong… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Compound Ruteng (CRT) is a prescribed formulation based on the theory of Tibetan medicine for the treatment of yellow-water-disease. It is consisted …
Number of citations: 9 www.sciencedirect.com
C Chen, D Fu, Y Wu, C Huang, P Huang - … Complementary Medicine and …, 2023 - Elsevier
Background Diabetic nephropathy (DN), as a complication of diabetes, is featured with hypertension, hyperglycemia, proteinuria and edema. Gypenoside (GP), the main active …
Number of citations: 1 www.sciencedirect.com
ZJ Yu, Y Xu, W Peng, YJ Liu, JM Zhang, JS Li… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Calculus bovis (C. bovis), a widespread known traditional animal drug in China and Japan, has been widely used for a long time to treat various …
Number of citations: 29 www.sciencedirect.com
D Naviglio, M Gallo, L Le Grottaglie, C Scala, L Ferrara… - Food chemistry, 2012 - Elsevier
Chicken eggs represent a relevant diet source of cholesterol. With the aim of evaluating the cholesterol content of the eggs from Campania Region (Italy) and to test a new analytical …
Number of citations: 67 www.sciencedirect.com
L Krugner-Higby, B KuKanich, B Schmidt… - … of Pharmacology and …, 2009 - ASPET
The objectives of the study were to determine the pharmacokinetics of oxymorphone (oxy) and of ammonium sulfate-loaded, liposome-encapsulated oxymorphone (LE-ASG oxy) and to …
Number of citations: 19 jpet.aspetjournals.org
M Vigneshwar - 2019 - repository-tnmgrmu.ac.in
The formulation and evaluation of the prepared Quercetin crowned N-acetyl Cysteine liposomes shows that there is no incongruity between drug and other ingredients used in the …
Number of citations: 2 repository-tnmgrmu.ac.in
JA Jenkins, SL Goodbred, SA Sobiech, HM Olivier… - 2009 - pubs.usgs.gov
By Jill A. Jenkins, 1 Steven L. Goodbred, 2 Scott A. Sobiech, 3 Heather M. Olivier, 4 Rassa O. Draugelis-Dale, 1 and David A. Alvarez5 the Santa Ana River. Exposure to EDCs and …
Number of citations: 18 pubs.usgs.gov

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